molecular formula C18H20ClNO3 B296663 N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B296663
M. Wt: 333.8 g/mol
InChI Key: XZSIFPUETSBPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CMT-3, is a synthetic compound that has been widely studied in the field of cancer research. This compound belongs to the family of arylaminobenzoic acid derivatives and has been found to exhibit potent anti-tumor activity in various cancer cell lines.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide targets the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cell survival. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth and invasion of cancer cells by downregulating the expression of MMPs and vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One potential area of research is the development of more water-soluble derivatives of N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide that can be administered more easily in vivo. Another area of research is the investigation of the synergistic effects of N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide with other chemotherapeutic agents. Additionally, the development of N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a targeted therapy for specific types of cancer is an area of ongoing research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in various preclinical and clinical trials for its anti-tumor properties. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and inhibition of angiogenesis. N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C18H20ClNO3/c1-11-7-12(2)13(3)17(8-11)23-10-18(21)20-15-9-14(19)5-6-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21)

InChI Key

XZSIFPUETSBPES-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)C

Origin of Product

United States

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